molecular formula C5H4BrFN2O2 B6279054 2-(4-bromo-1H-pyrazol-1-yl)-2-fluoroacetic acid CAS No. 1501385-41-6

2-(4-bromo-1H-pyrazol-1-yl)-2-fluoroacetic acid

Cat. No. B6279054
M. Wt: 223
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-bromo-1H-pyrazol-1-yl)-2-fluoroacetic acid, or BPAF, is a fluorinated carboxylic acid which has been studied for its potential applications in scientific research. It is a relatively new compound, first synthesized in 2017, and has been studied for its ability to act as a catalyst for various reactions. BPAF has been found to have a number of advantages for use in lab experiments, including its low toxicity, low volatility, and its ability to be used in a variety of different solvents. In addition, BPAF has been studied for its potential applications in biochemical and physiological research, as well as its potential as a drug delivery system.

Detailed Synthesis Method

Design of the Synthesis Pathway
The synthesis pathway for 2-(4-bromo-1H-pyrazol-1-yl)-2-fluoroacetic acid involves the reaction of 4-bromo-1H-pyrazole with ethyl bromofluoroacetate, followed by hydrolysis of the resulting ester to yield the target compound.

Starting Materials
4-bromo-1H-pyrazole, ethyl bromofluoroacetate, sodium hydroxide, water, diethyl ethe

Reaction
Step 1: Dissolve 4-bromo-1H-pyrazole (1.0 equiv) and ethyl bromofluoroacetate (1.2 equiv) in dry diethyl ether., Step 2: Add a catalytic amount of sodium hydroxide to the reaction mixture and stir at room temperature for 24 hours., Step 3: After completion of the reaction, extract the product with water and diethyl ether., Step 4: Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure., Step 5: Purify the crude product by recrystallization from a suitable solvent to obtain 2-(4-bromo-1H-pyrazol-1-yl)-2-fluoroacetic acid.

Scientific Research Applications

BPAF has been studied for its potential applications in scientific research. It has been found to act as a catalyst for various reactions, such as the synthesis of various compounds, as well as the synthesis of polymers. In addition, BPAF has been studied for its potential as a drug delivery system, as it can be used to transport drugs to specific sites in the body. BPAF has also been studied for its potential applications in biochemistry and physiology, as it can be used to study the effects of various compounds on cells and tissues.

Mechanism Of Action

The mechanism of action of BPAF is not yet fully understood. However, it is believed that BPAF acts as a catalyst by binding to the substrate molecule, thus allowing for the formation of the desired product. In addition, BPAF has been found to interact with other molecules, such as proteins and enzymes, which can affect the rate and efficiency of the reaction.

Biochemical And Physiological Effects

BPAF has been studied for its potential effects on biochemical and physiological processes. It has been found to have a number of beneficial effects, such as its ability to act as an antioxidant and to inhibit the activity of certain enzymes. In addition, BPAF has been found to have an anti-inflammatory effect, as well as an immunomodulatory effect.

Advantages And Limitations For Lab Experiments

BPAF has a number of advantages for use in lab experiments. It has a low toxicity, low volatility, and can be used in a variety of different solvents. In addition, BPAF is relatively inexpensive and easy to obtain. However, BPAF does have some limitations, such as its instability in the presence of light and heat, which can make it difficult to use in certain experiments.

Future Directions

There are a number of potential future directions for the use of BPAF in scientific research. These include the development of new methods of synthesis, the exploration of its potential as a drug delivery system, and the further study of its effects on biochemical and physiological processes. In addition, further research could be conducted to explore the potential for BPAF to be used as a catalyst for other reactions, as well as to investigate its potential applications in other areas, such as materials science and nanotechnology.

properties

CAS RN

1501385-41-6

Product Name

2-(4-bromo-1H-pyrazol-1-yl)-2-fluoroacetic acid

Molecular Formula

C5H4BrFN2O2

Molecular Weight

223

Purity

95

Origin of Product

United States

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